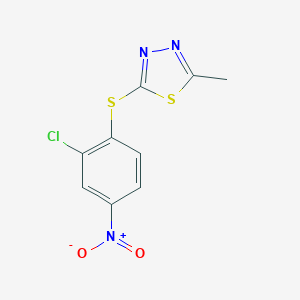

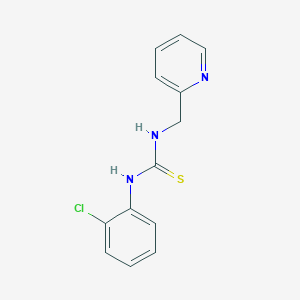

![molecular formula C14H7BrClF3N2 B427777 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-73-3](/img/structure/B427777.png)

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “this compound” is not mentioned in the search results.Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . The specific molecular structure of “this compound” is not provided in the search results.Chemical Reactions Analysis

Imidazopyridines have a wide range of applications in medicinal chemistry and material science . They can undergo various chemical reactions, but specific reactions involving “this compound” are not mentioned in the search results.Physical And Chemical Properties Analysis

The average mass of “this compound” is 273.128 Da and the monoisotopic mass is 271.994904 Da . Other physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Imidazo[1,2-a]pyridines, including compounds like 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, play a significant role in chemical synthesis. For instance, they are involved in the synthesis of various derivatives through reactions like condensation and cyclization, providing a pathway to create novel compounds with potential biological activities. Studies have shown the transformation of these compounds into different structures, indicating their versatility in chemical reactions and potential for creating diverse chemical entities (Azimi & Majidi, 2014), (Khalafy, Setamdideh, & Dilmaghani, 2002).

Corrosion Inhibition

The derivative has been studied for its potential as a corrosion inhibitor. The addition of halogen groups like bromine has shown to enhance the corrosion inhibition properties of imidazo[1,2-a]pyridine derivatives. Computational studies suggest that certain derivatives, such as 2-(4-bromophenyl) imidazole[1,2α]pyridine, could serve as effective corrosion inhibitors, indicating their practical applications in protecting metals and alloys (Sundari, Setiadji, Ramdhani, Ivansyah, & Widhiasari, 2018).

Pharmacological Applications

In the pharmaceutical domain, derivatives of imidazo[1,2-a]pyridine have been investigated for their potential therapeutic uses. For instance, novel 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have shown promising results in increasing GLP-1 secretion and glucose responsiveness, indicating their potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been found to be a potent anticancer agent, specifically targeting the KRAS G12C-mutated cells . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. Mutations in the KRAS gene, such as G12C, are often associated with various types of cancer.

Mode of Action

The compound acts as a targeted covalent inhibitor (TCI), a type of drug that forms a covalent bond with its target, in this case, the KRAS G12C protein . This covalent bond formation leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth characteristic of cancer.

Biochemical Pathways

By inhibiting the function of the mutated KRAS protein, the compound could disrupt this pathway, leading to the suppression of tumor growth .

Result of Action

The compound has been found to be a potent anticancer agent in preliminary bio-evaluation screenings . It has shown significant effects against KRAS G12C-mutated NCI-H358 cells, a type of lung cancer cell line . These results suggest that the compound could potentially be used as a lead compound for the treatment of intractable cancers.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYMCMSUSRGVNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

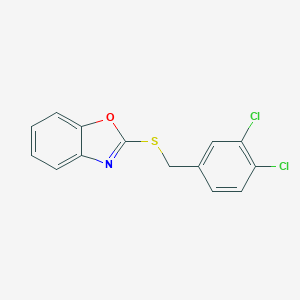

![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

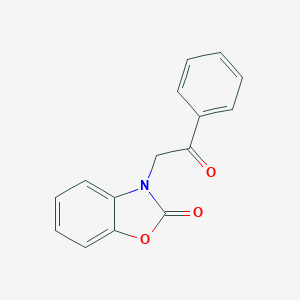

![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)

![2-[(2,3,4,5,6-Pentafluorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427702.png)

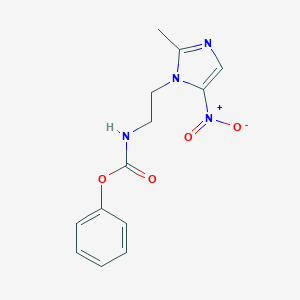

![N-methyl-N'-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B427710.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)amino]ethanol](/img/structure/B427715.png)

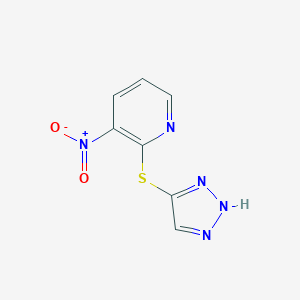

![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)